4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine
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Description
The compound 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine is a heterocyclic molecule that incorporates both morpholine and piperazine rings. These rings are known for their remarkable physical and biochemical properties and are widely used in organic and medicinal chemistry for rational property design. The synthesis of such compounds often involves a building block approach, which can limit the substitution pattern and diversity of the molecules. However, recent advances in multicomponent reaction chemistry have allowed for a more versatile de novo synthesis of morpholine and piperazine rings, enabling further substitution at multiple positions and thus increasing the scaffold's versatility .
Synthesis Analysis
The synthesis of substituted morpholines and piperazines, such as 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine, can be achieved through regioselective routes. For instance, starting with 3,6,8-tribromoquinoline, nucleophilic substitution can be performed under conventional heating or microwave-assisted reaction conditions to yield various substituted quinoline derivatives. The activation of the benzene cycle of quinoline by nitration, followed by selective exchange of bromines with morpholine and piperazine via SNAr reactions, can lead to the formation of biologically valuable derivatives with high yields .
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-(4-nitrophenyl)piperazin-1-ium salts, has been characterized by various techniques including NMR, XRD, HRMS, and IR spectra. These compounds exhibit different supramolecular assemblies, ranging from two-dimensional to three-dimensional structures, depending on the co-crystallized aromatic carboxylic acids . Similarly, the title compound would likely have a distinct molecular structure characterized by its own unique intermolecular interactions.
Chemical Reactions Analysis
Compounds containing the 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine scaffold can participate in various chemical reactions. For example, the reaction of substituted piperazines with chloromethyl-oxadiazoles can lead to the synthesis of compounds with weak intramolecular C—H⋯N interactions and crystal packing stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as C—H⋯π interactions . These types of interactions are crucial for the stability and reactivity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine and piperazine derivatives are influenced by their structural features. For instance, modifications to the piperazine ring, such as the introduction of nitrogen atoms or expansion to a bicyclic moiety, can retain or enhance biological activity, increase absorption, and improve serum half-life . Additionally, the crystal structures of related compounds, such as 4-methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine and 4-(3,4,4-trichloro-1-decylsulfanyl-2-nitro-buta-1,3-dienyl) morpholine, reveal that the rings typically adopt chair conformations, and the butadiene units assume configurations close to cissoid. These structural details are important for understanding the spectroscopic properties and reactivity of the compounds .
Scientific Research Applications
Integrated Flow and Microwave Approach
The molecule CTx-0152960 and its piperazinyl analogue, CTx-0294885, showcase the utility of 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine derivatives in protein kinase inhibition. A hybrid flow and microwave approach was employed for their synthesis, highlighting a streamlined method that enhances yields, atom economy, and reduces the need for extensive purification steps, marking a significant advancement in the synthesis of protein kinase inhibitors (Russell et al., 2015).
Chemical Synthesis and Derivative Formation
Novel N,S-Derivatives Synthesis
The work by Ibiş and Onul (2006) demonstrates the reaction of specific nitrodienes with thiomorpholine and piperazine derivatives, leading to the formation of unique N,S-derivatives. This research provides insights into the chemical behavior and potential applications of 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine in synthesizing structurally diverse compounds (Ibiş & Onul, 2006).
Interaction with Aliphatic Amines
Aliphatic Amines Interaction
The study conducted by Efremova et al. (2013) explores the reactions of a related compound, 3-methyl-4-nitro-3-thiolene-1,1-dioxide, with a range of amines including morpholine and piperazine. The research delves into the deprotonation processes and product characterization, shedding light on the reactive nature and potential applications of 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine in generating novel compounds through its interaction with aliphatic amines (Efremova et al., 2013).
properties
IUPAC Name |
4-(2-nitro-5-piperazin-1-ylphenyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-18(20)13-2-1-12(16-5-3-15-4-6-16)11-14(13)17-7-9-21-10-8-17/h1-2,11,15H,3-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJQYITZDFYLGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377938 |
Source
|
Record name | 4-(2-nitro-5-piperazin-1-ylphenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine | |
CAS RN |
332023-13-9 |
Source
|
Record name | 4-(2-nitro-5-piperazin-1-ylphenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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